N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide
Übersicht
Beschreibung
N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide, also known as furamidine or DB75, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the family of heterocyclic compounds and has a molecular weight of 327.38 g/mol. Furamidine has been found to exhibit potent antiparasitic, antiviral, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide is not fully understood. However, it has been proposed that N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide binds to the minor groove of DNA and interferes with DNA replication and transcription. This leads to the inhibition of parasite growth and replication.
Biochemical and Physiological Effects:
Furamidine has been found to exhibit potent antiparasitic, antiviral, and anticancer properties. It has been shown to inhibit the growth and replication of Trypanosoma brucei and Leishmania donovani by binding to the minor groove of DNA. Furamidine has also been found to inhibit the replication of HIV and HCV by interfering with viral RNA synthesis. In addition, N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide has been found to exhibit anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Furamidine has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It exhibits potent antiparasitic, antiviral, and anticancer properties, making it a versatile tool for studying various diseases. However, N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide also has some limitations. It has been found to exhibit cytotoxicity at high concentrations, which can limit its use in some experiments. In addition, the exact mechanism of action of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide. One potential direction is the development of new derivatives of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide with improved pharmacological properties. Another direction is the study of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide in combination with other drugs for the treatment of parasitic, viral, and cancerous diseases. The use of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide as a tool for studying the structure and function of DNA is also an area of potential future research. Finally, the development of new methods for the synthesis and purification of N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide may lead to improved yields and lower costs, making it more accessible for research and therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Furamidine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antiparasitic activity against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. Furamidine has also been studied for its antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). In addition, N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide has been found to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-11(22)19-12-5-6-14-13(10-12)20-16(21(14)2)7-8-18-17(23)15-4-3-9-24-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVPOWBVCSVECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=N2)CCNC(=O)C3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330880 | |
Record name | N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49732792 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
CAS RN |
831184-39-5 | |
Record name | N-[2-(5-acetamido-1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401330880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.